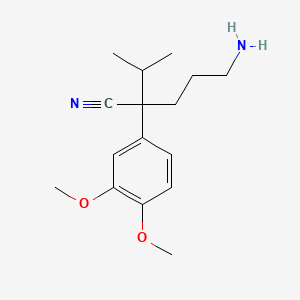

5-Amino-2-(3,4-dimetoxi-fenil)-2-isopropilvaleronitrilo

Descripción general

Descripción

"5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile" is a chemical compound that has been explored in various studies for its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

- The synthesis of similar compounds, such as "3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile," involves detailed procedures that result in different isomers, showcasing the complexity of synthesis in this class of chemicals (Shinkre et al., 2008).

Molecular Structure Analysis

- The molecular structure of related compounds, such as "2-Amino-4,6-dimethoxy-5-nitropyrimidine," reveals intricate hydrogen bonding and pi-stacking interactions, indicating complex molecular interactions in similar substances (Glidewell et al., 2003).

Chemical Reactions and Properties

- Compounds like "5-Methylthieno[2',3':5,6]pyrimido[2,1-a]isoindol-4(5H)-one" undergo diverse reactions, demonstrating the reactivity of such molecules in chemical transformations (Kysil et al., 2008).

Physical Properties Analysis

- The physical properties of analogous compounds, such as "4-(3,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine," are characterized by crystallographic studies that provide insights into their structural geometries (Koh & Lee, 2018).

Aplicaciones Científicas De Investigación

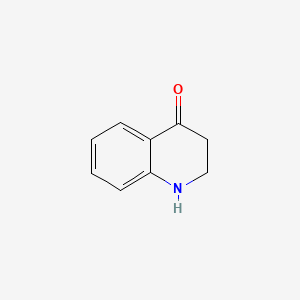

Síntesis de Compuestos Heterocíclicos

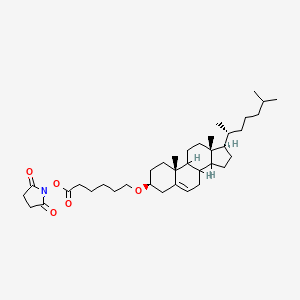

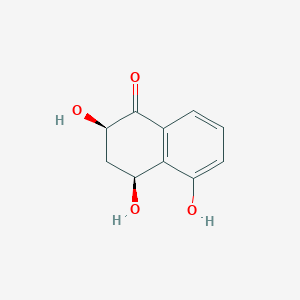

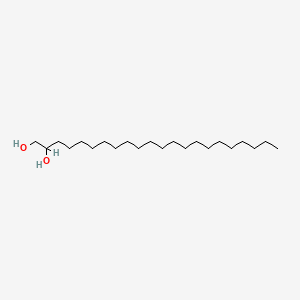

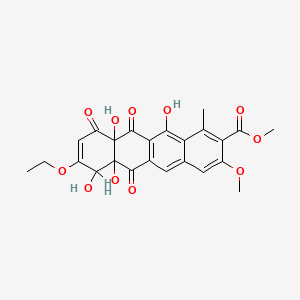

Los compuestos heterocíclicos son de gran interés debido a su prevalencia en medicamentos, productos naturales y materiales funcionales. El compuesto en cuestión sirve como un versátil bloque de construcción sintético para la construcción de diversos andamiajes heterocíclicos. Estos incluyen heterociclos polisustituidos y compuestos heterocíclicos fusionados, que se sintetizan a través de diversos métodos como reacciones convencionales, reacciones multicomponente en una sola olla, ciclocondensación, protocolos en cascada/tándem y reacciones de acoplamiento {svg_1}.

Química Medicinal y Diseño de Fármacos

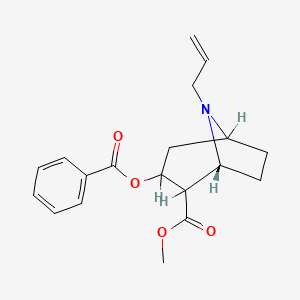

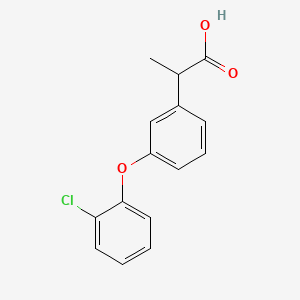

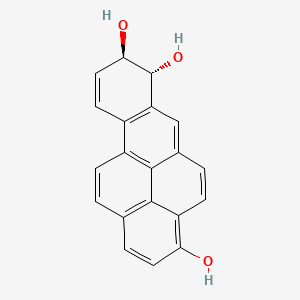

En química medicinal, los heterociclos aromáticos que contienen nitrógeno son motivos comunes en una amplia gama de fármacos sintetizados. El compuesto en cuestión puede utilizarse para crear compuestos biológicamente activos, particularmente en el diseño e ingeniería de productos farmacéuticos. Casi el 60% de los fármacos de molécula pequeña únicos contienen un heterociclo de nitrógeno, destacando la importancia estructural de estos compuestos {svg_2}.

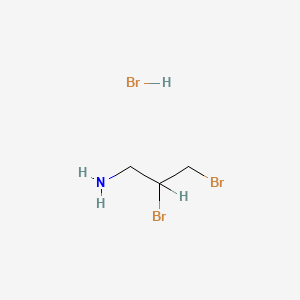

Síntesis de Agentes Anticancerígenos

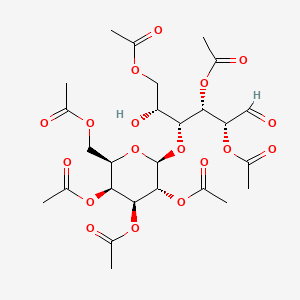

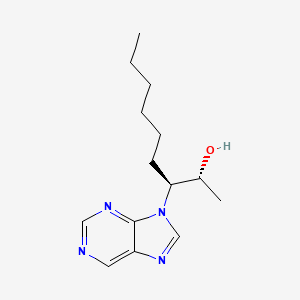

El compuesto se ha utilizado en la síntesis de derivados con potenciales actividades anticancerígenas. Por ejemplo, se ha informado la síntesis promovida por ultrasonidos de derivados de 5-amino-2-(4-clorofenil)-7-sustituidos fenil-8,8a-dihidro-7H-tiadiazolo(3,2-α)pirimidina-6-carbonitrilo. Estos derivados se han evaluado contra líneas celulares tumorales humanas, mostrando resultados prometedores en términos de valores de inhibición del crecimiento (GI50) {svg_3}.

Estudios Computacionales en el Descubrimiento de Fármacos

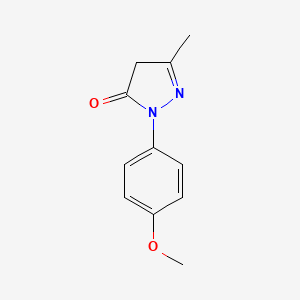

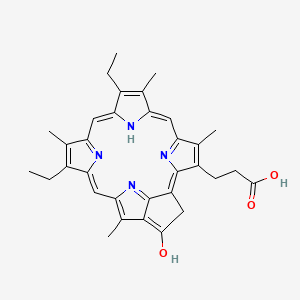

Se han realizado estudios de acoplamiento de los derivados sintetizados para evaluar sus modos de unión en los sitios activos de las enzimas diana, como la timidilato sintetasa. Este enfoque computacional ayuda a predecir la eficacia del compuesto y sus derivados como agentes anticancerígenos {svg_4}.

Predicción ADME

Las propiedades de Absorción, Distribución, Metabolismo y Excreción (ADME) de los compuestos sintetizados son cruciales para determinar sus propiedades farmacológicas. El compuesto y sus derivados se han estudiado para las propiedades ADME, proporcionando información sobre su potencial como agentes terapéuticos {svg_5}.

Síntesis Orgánica y Reactivos Funcionales

Como reactivo funcional, el compuesto se destaca por sus aplicaciones en síntesis orgánica. Se utiliza para construir moléculas orgánicas con funcionalidades versátiles, jugando un papel significativo en el desarrollo de nuevos reactivos y transformaciones sintéticas eficientes {svg_6}.

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit anticancer activities

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

Similar compounds have been involved in various biochemical pathways, leading to downstream effects . More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

The compound has been predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . It is also predicted to be a CYP2D6 inhibitor . These properties could impact the compound’s bioavailability.

Result of Action

Similar compounds have been found to exhibit anticancer activities . The specific effects of this compound at the molecular and cellular level require further investigation.

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve testing its reactivity under different conditions, studying its interactions with other molecules, and exploring its potential uses in fields such as medicine or materials science .

Análisis Bioquímico

Cellular Effects

The effects of 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile can impact cellular metabolism by modulating the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile involves its interactions with biomolecules at the molecular level. This compound may bind to specific proteins or enzymes, leading to inhibition or activation of their activity. These binding interactions can result in changes in gene expression and subsequent cellular responses. Understanding the molecular mechanism of 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is essential for elucidating its effects on biological systems .

Dosage Effects in Animal Models

The effects of 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects of 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is crucial for determining its therapeutic potential and safety in biological systems .

Transport and Distribution

The transport and distribution of 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile within cells and tissues are critical for its activity and function. This compound may interact with transporters or binding proteins, affecting its localization and accumulation. Understanding the transport and distribution of 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is important for elucidating its effects on biological systems .

Propiedades

IUPAC Name |

5-amino-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-12(2)16(11-18,8-5-9-17)13-6-7-14(19-3)15(10-13)20-4/h6-7,10,12H,5,8-9,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWOSFAANAZHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN)(C#N)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893324 | |

| Record name | 5-Amino-2-(3,4-dimethoxyphenyl)-2-(2-propanyl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27487-66-7 | |

| Record name | Alpha-(3-aminopropyl)-3,4-dimethoxy-alpha-(1-methylethyl)benzeneacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027487667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-(3,4-dimethoxyphenyl)-2-(2-propanyl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27487-66-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-620 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HT7NT1N2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1'-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1203801.png)